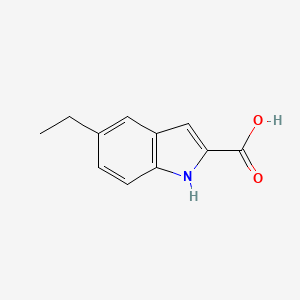

5-ethyl-1H-indole-2-carboxylic acid

Descripción

Significance of Indole (B1671886) Scaffolds in Chemical Biology and Medicinal Chemistry

The importance of the indole scaffold is underscored by its presence in a multitude of natural and synthetic molecules with significant biological activities. From the essential amino acid tryptophan to neurotransmitters like serotonin (B10506) and hormones such as melatonin, indole-containing compounds are integral to various physiological processes. rsc.org

In the context of drug discovery, indole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with specific biological targets. researchgate.net This has led to the development of numerous indole-based drugs, solidifying the indole scaffold as a highly valued framework in medicinal chemistry.

Overview of the Research Landscape for Substituted Indole-2-carboxylic Acids

Within the broader family of indole derivatives, substituted indole-2-carboxylic acids represent a particularly active area of academic investigation. The presence of the carboxylic acid group at the 2-position of the indole ring provides a key site for chemical modification and interaction with biological receptors.

Researchers have extensively explored the synthesis and biological evaluation of various substituted indole-2-carboxylic acids. These investigations have revealed their potential in a range of therapeutic areas. For instance, derivatives of indole-2-carboxylic acid have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells and as inhibitors of key enzymes such as COX-2, which is involved in inflammation. manchesterorganics.com

A significant body of research has focused on the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the AIDS virus. rsc.orgnih.gov Studies have shown that the indole-2-carboxylic acid scaffold can effectively chelate with the magnesium ions in the active site of the integrase enzyme, leading to inhibition of its activity. rsc.orgnih.gov Through structural modifications, researchers have been able to significantly enhance the inhibitory potency of these compounds. nih.gov For example, a derivative, compound 20a , demonstrated a remarkable IC50 value of 0.13 μM against HIV-1 integrase. nih.gov

| Compound | Target | Biological Activity (IC50) |

| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 μM nih.gov |

| 17a | HIV-1 Integrase | 3.11 μM nih.gov |

| 20a | HIV-1 Integrase | 0.13 μM nih.gov |

| Aii11 | GSK-3β | Excellent Inhibitory Activity researchgate.net |

Specific Academic Relevance of 5-ethyl-1H-indole-2-carboxylic Acid and its Analogs

The compound This compound (CAS Number: 37033-93-5) is a specific derivative within the indole-2-carboxylic acid class. nih.gov While extensive, peer-reviewed academic studies focusing solely on this particular molecule are not widely available in the public domain, its relevance can be inferred from its structural characteristics and the broader research context of its analogs.

This compound is commercially available as a research chemical, indicating its use in synthetic and medicinal chemistry research projects. manchesterorganics.com The presence of the ethyl group at the 5-position of the indole ring is a key structural feature. The nature of the substituent at this position is known to significantly influence the biological activity of indole derivatives. For instance, research on other 5-substituted indole-2-carboxylic acids has demonstrated a range of biological effects.

Studies on analogs, such as those with different substituents at the 5-position (e.g., nitro, methoxy), have shown that this position is a critical determinant of biological activity. nih.gov For example, the synthesis of ethyl 5-nitro-1H-indole-2-carboxylate has been a step in the creation of more complex derivatives with potential therapeutic applications. nih.gov The investigation of a series of 5-monosubstituted 1H-indole-2-carboxylate derivatives as potential inhibitors of GSK-3β, an enzyme implicated in diseases like Alzheimer's and diabetes, further highlights the importance of substitution at this position. researchgate.net

The academic relevance of This compound therefore lies in its potential as a building block for the synthesis of more complex molecules and as a tool for probing structure-activity relationships (SAR) in various biological systems. The ethyl group provides a different lipophilic and steric profile compared to other small alkyl or electron-withdrawing groups, which could lead to unique interactions with biological targets. Its study contributes to the collective understanding of how modifications to the indole scaffold impact biological function, paving the way for the rational design of future therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-3-4-9-8(5-7)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOATWVSOUYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296717 | |

| Record name | 5-ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37033-93-5 | |

| Record name | 37033-93-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-2-indolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethyl 1h Indole 2 Carboxylic Acid and Its Precursors

Fischer Indole (B1671886) Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. thermofisher.comwikipedia.org This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound like an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of 5-ethyl-1H-indole-2-carboxylic acid, the logical starting materials are (4-ethylphenyl)hydrazine (B1361098) and pyruvic acid (or its ester equivalent, ethyl pyruvate). The reaction proceeds by forming the (4-ethylphenyl)hydrazone of pyruvic acid. Upon treatment with an acid catalyst, this intermediate undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The use of pyruvic acid directly yields the target carboxylic acid, while using ethyl pyruvate (B1213749) produces the corresponding ethyl ester, which can then be hydrolyzed. thermofisher.combyjus.com

A variety of acids can catalyze this reaction, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and polyphosphoric acid. wikipedia.orgtestbook.com The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Table 1: Key Reactants and Catalysts in Fischer Indole Synthesis

| Aryl Hydrazine (B178648) Precursor | Carbonyl Precursor | Common Acid Catalysts | Intermediate | Final Product (or Ester) |

| (4-ethylphenyl)hydrazine | Pyruvic acid | H₂SO₄, HCl, ZnCl₂, PPA | (4-ethylphenyl)hydrazone of pyruvic acid | This compound |

| (4-ethylphenyl)hydrazine | Ethyl pyruvate | H₂SO₄, HCl, ZnCl₂, PPA | (4-ethylphenyl)hydrazone of ethyl pyruvate | Ethyl 5-ethyl-1H-indole-2-carboxylate |

Hemetsberger-Knittel Indole Synthesis and Variations

The Hemetsberger-Knittel synthesis provides a direct route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. synarchive.comwikipedia.org This reaction, first reported in the mid-20th century, typically involves two main steps.

The synthesis commences with a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate. To produce the precursor for 5-ethyl-1H-indole-2-carboxylate, 4-ethylbenzaldehyde (B1584596) is reacted with ethyl azidoacetate. This condensation yields ethyl 2-azido-3-(4-ethylphenyl)propenoate. The subsequent step is the crucial thermal cyclization of this azido-cinnamate derivative. Heating this intermediate, often in an inert, high-boiling solvent like xylene or decalin, induces the extrusion of dinitrogen gas and the formation of the indole ring, directly affording ethyl 5-ethyl-1H-indole-2-carboxylate. wikipedia.orgresearchgate.net The reaction is believed to proceed through a transient nitrene intermediate. wikipedia.org

Modern advancements have applied microwave irradiation to this process, which can significantly reduce reaction times and improve yields. nih.gov While effective, the Hemetsberger-Knittel synthesis is sometimes limited by the stability and synthesis of the azido (B1232118) starting materials. wikipedia.org

Strategies for Introducing the 5-Ethyl Moiety

The introduction of the ethyl group at the C-5 position of the indole ring can be accomplished through two primary strategies: starting with a pre-functionalized precursor or by late-stage functionalization of the indole nucleus.

The most direct and common approach is to utilize a starting material that already contains the ethyl substituent on the benzene (B151609) ring, as detailed in the Fischer and Hemetsberger syntheses (Sections 2.1 and 2.2). This pre-functionalization strategy ensures regiochemical control, as the cyclization reactions build the indole ring around the existing substituent.

Alternatively, the ethyl group can be introduced after the formation of the indole-2-carboxylate (B1230498) core. A well-established method for this is a two-step sequence involving Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: Ethyl 1H-indole-2-carboxylate can be acylated under Friedel-Crafts conditions. clockss.org Reaction with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) can introduce an acetyl group onto the indole ring. While the C-3 position is generally the most nucleophilic site in indoles, the presence of the C-2 carboxylate group can direct acylation to the benzene ring, primarily at the C-5 position, yielding ethyl 5-acetyl-1H-indole-2-carboxylate. clockss.orgclockss.orgnii.ac.jp The regioselectivity can be influenced by the choice of acyl chloride, Lewis acid, and solvent. clockss.orgclockss.org

Reduction of the Acyl Group: The resulting 5-acetyl group (a ketone) must then be reduced to an ethyl group. Standard reduction methods such as the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction are effective for converting the carbonyl to a methylene (B1212753) group. More modern methods, such as catalytic hydrogenation or reduction with borane (B79455) complexes in the presence of acid, can also be employed to furnish the final 5-ethyl substituent. researchgate.netgoogle.com

Table 2: Late-Stage Functionalization for 5-Ethyl Group Introduction

| Starting Material | Reaction Sequence | Intermediate | Final Product |

| Ethyl 1H-indole-2-carboxylate | 1. Friedel-Crafts Acylation (CH₃COCl / AlCl₃)2. Carbonyl Reduction (e.g., Wolff-Kishner) | Ethyl 5-acetyl-1H-indole-2-carboxylate | Ethyl 5-ethyl-1H-indole-2-carboxylate |

Esterification and Hydrolysis Pathways for Carboxylic Acid Functionality

The interconversion between the carboxylic acid and its corresponding ester is a fundamental transformation in the synthesis of the target compound.

Acid-catalyzed Esterification of 1H-indole-2-carboxylic Acid

The conversion of an indole-2-carboxylic acid to its ethyl ester is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-controlled reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). orgsyn.orgnih.gov The large excess of alcohol serves to drive the equilibrium towards the formation of the ester. Another method involves first converting the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol to yield the ester, often in high yield. nih.gov

Base-catalyzed Hydrolysis of Ethyl 5-ethyl-1H-indole-2-carboxylate

The final step to obtain this compound from its ethyl ester is accomplished via base-catalyzed hydrolysis, also known as saponification. orgsyn.org The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol (B129727) to ensure solubility. mdpi.com Heating the mixture promotes the reaction, which proceeds through nucleophilic acyl substitution. The reaction initially yields the carboxylate salt (e.g., sodium 5-ethyl-1H-indole-2-carboxylate). A subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and precipitate the final this compound product.

Chemical Transformations and Derivatization of 5 Ethyl 1h Indole 2 Carboxylic Acid

Synthesis of Amide Derivatives

The carboxylic acid functionality of 5-ethyl-1H-indole-2-carboxylic acid is a key handle for the synthesis of amide derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

The formation of amides from this compound and various substituted amines is commonly achieved through standard peptide coupling protocols. These methods involve the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. nih.govnih.gov

The general synthetic pathway involves dissolving the indole (B1671886) carboxylic acid, the amine, and the coupling reagents in a suitable aprotic solvent such as dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). The reaction is typically carried out at room temperature. nih.gov This methodology allows for the coupling of a wide array of amines, including aliphatic, aromatic, and heterocyclic amines, to the indole-2-carboxylic acid core. For instance, reaction with adamantyl-containing amines or various amino acids can be performed to generate novel carboxamide derivatives. nih.govarkat-usa.org

Table 1: Reagents for Amide Coupling Reactions

| Coupling Agent | Additive | Solvent | Typical Reaction Condition |

|---|---|---|---|

| EDC·HCl | HOBt, DIPEA | Dichloromethane | Room Temperature, overnight |

| DCC | DMAP | Dichloromethane | Room Temperature, overnight |

This table presents common reagent combinations used for the synthesis of amide derivatives from carboxylic acids.

The synthesis of carboxamide analogs extends the structural diversity of derivatives obtainable from this compound. These analogs are synthesized using the coupling strategies described previously, reacting the parent acid with a broad range of amine-containing molecules. nih.govarkat-usa.org For example, the coupling with substituted anilines or benzylamines can yield a series of N-aryl and N-benzyl carboxamides, respectively. nih.govmdpi.com The choice of the amine component is crucial as it introduces different steric and electronic properties to the final molecule. The synthesis of indole-2-carboxamides has been noted as a strategy for developing compounds with pan anti-mycobacterial activity. nih.gov

Reactions at the Indole Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring is another reactive site that can be functionalized. N-alkylation and N-acylation are common transformations that introduce substituents onto the indole nitrogen, which can significantly influence the properties of the molecule.

N-alkylation of the indole ring is typically achieved by first deprotonating the N-H group with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.comrsc.org The resulting indolide anion is a potent nucleophile that readily reacts with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide, hexyl bromide). youtube.comrsc.org This two-step, one-pot procedure is efficient for synthesizing a variety of N-substituted indoles. rsc.org It is important to note that when the starting material is a carboxylic acid, the acidic proton may compete with the N-H proton. Therefore, it is common to perform N-alkylation on the corresponding ester derivative, followed by hydrolysis to the carboxylic acid if desired. mdpi.com

N-acylation can be accomplished by reacting the indole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.

Table 2: Conditions for N-Alkylation of Indole Derivatives

| Base | Alkylating Agent | Solvent | Reaction Condition | Reference |

|---|---|---|---|---|

| Sodium Hydride | Benzyl Bromide | DMF | Room Temperature, 1 hour | rsc.org |

| Potassium Hydroxide (B78521) | Allyl Bromide | Acetone/Water | Room Temperature, 2 hours | mdpi.com |

This table summarizes typical conditions for the N-alkylation of indole scaffolds.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group can be transformed into other functional groups, such as esters and hydrazides, further expanding the chemical space of accessible derivatives.

Esterification of this compound can be readily achieved through several standard methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), and heating the mixture. nih.govnih.gov

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired alcohol to form the ester, often in high yield. nih.gov This method is particularly useful for hindered alcohols or when milder reaction conditions are required. The synthesis of ethyl indole-2-carboxylate (B1230498) from indole-2-carboxylic acid using this two-step procedure has been reported with high yields. nih.gov

Table 3: Methods for Ester Synthesis

| Method | Reagents | Solvent | Key Step |

|---|---|---|---|

| Fischer Esterification | Alcohol, Sulfuric Acid (cat.) | Alcohol | Reflux |

This table outlines common laboratory methods for the synthesis of esters from carboxylic acids.

Hydrazide derivatives of this compound are typically synthesized from the corresponding esters. The ethyl or methyl ester of the indole-2-carboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol. mdpi.comresearchgate.net The reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the carbohydrazide. mdpi.com This transformation is often carried out at room temperature or with gentle heating. researchgate.net The resulting hydrazides are stable compounds and can serve as intermediates for the synthesis of more complex heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. researchgate.net

Introduction of Substituents at Other Positions (e.g., C3-acylation, C3-alkylation)

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. While the N1 position can be functionalized, the C3 position is the most nucleophilic carbon and a primary site for the introduction of various substituents. The presence of a carboxylic acid group at the C2 position and an ethyl group at the C5 position of this compound influences the reactivity and regioselectivity of these transformations. The following subsections detail the introduction of acyl and alkyl groups at the C3 position.

C3-Acylation

The introduction of an acyl group at the C3 position of the indole ring is a valuable transformation for the synthesis of a wide range of biologically active compounds and synthetic intermediates. Common methods for C3-acylation include the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of indole-2-carboxylates can be a complex reaction, with the regioselectivity being highly dependent on the nature of the acylating agent and the reaction conditions. Research on ethyl indole-2-carboxylate has shown that acylation can occur at both the C3 and C5 positions. clockss.org The use of more reactive acyl chlorides tends to favor substitution at the C5 position, while employing acid anhydrides can increase the preference for C3 acylation. clockss.org

A study on the Friedel-Crafts acylation of various 5-substituted indoles has provided a method to synthesize 3-acylindoles. This research highlights the influence of the substituent at the C5 position and the choice of Lewis acid on the reaction outcome. For instance, with a moderately electron-donating group, diethylaluminum chloride was found to be an effective Lewis acid for the acylation of the C3 position. ikm.org.my

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a specific method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically generated from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic attack of the Vilsmeier reagent at the C3 position of the indole ring.

A notable example of this transformation has been demonstrated on a related substrate, ethyl 5-nitro-1H-indole-2-carboxylate. Due to the electron-withdrawing nature of the nitro group and the carbonyl group at C2, a formyl group was successfully introduced at the C3 position in high yield using the Vilsmeier-Haack reaction. nih.gov This indicates the viability of this method for the C3-formylation of 5-substituted indole-2-carboxylates.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 5-nitro-1H-indole-2-carboxylate | Phosphorus oxychloride, DMF, room temperature to reflux | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | 95 | nih.gov |

| 5-Methoxyindole | Acetyl chloride, Et2AlCl, CH2Cl2, 0 °C | 1-(1H-indol-3-yl)ethan-1-one derivative | Not specified | ikm.org.my |

C3-Alkylation

The introduction of alkyl groups at the C3 position of the indole nucleus is another critical transformation in the synthesis of diverse indole derivatives. Various methods, including the Mannich reaction and Friedel-Crafts alkylation, can be employed for this purpose.

Mannich Reaction:

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole), formaldehyde, and a primary or secondary amine. The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic C3 position of the indole. This reaction is a classic and efficient method for introducing aminomethyl groups at the C3 position of indoles. pcbiochemres.com

Friedel-Crafts Alkylation:

A study has detailed the BF₃-OEt₂-catalyzed C3-alkylation of various 5-substituted indoles with maleimides. This reaction provides a direct route to 3-indolylsuccinimides in good to excellent yields under mild conditions. The reaction is compatible with a range of substituents at the 5-position of the indole ring, including electron-donating and halogen groups. nih.gov

| Indole Substrate | Alkylating Agent | Catalyst and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromoindole | N-Phenylmaleimide | BF₃-OEt₂, Ethyl acetate, 60 °C | 3-(5-Bromo-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 84 | nih.gov |

| 5-Fluoroindole | N-Phenylmaleimide | BF₃-OEt₂, Ethyl acetate, 60 °C | 3-(5-Fluoro-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 75 | nih.gov |

| Indole | N-Benzylmaleimide | BF₃-OEt₂, Ethyl acetate, 60 °C | 1-Benzyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 88 | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-ethyl-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indole (B1671886) ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The proton at position 3 of the indole ring is anticipated to be a singlet in a specific region. The ethyl group at the 5-position would give rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), likely in the upfield region of the spectrum. The acidic proton of the carboxylic acid group would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The N-H proton of the indole ring would also appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each of the 11 carbon atoms. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (typically δ 160-180 ppm). The aromatic carbons of the indole ring would resonate in the δ 110-140 ppm range. The two carbons of the ethyl group would appear at the most upfield positions. For comparison, in the related compound 1H-indole-2-carboxylic acid, the carbon signals have been assigned, providing a reference for the expected shifts in the 5-ethyl derivative. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₁₁H₁₁NO₂), the exact molecular weight is 189.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has been reported, providing key fragmentation data. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and arises from the cleavage of specific bonds upon ionization. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org For this specific compound, the major observed fragments provide clues to its structure.

Table 1: GC-MS Fragmentation Data for this compound nih.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

|---|---|

| 171.1 | 100 |

| 156.05 | 70.29 |

| 261.15 | 47.85 |

| 202.15 | 32.62 |

The base peak at m/z 171.1 likely corresponds to the loss of a water molecule (18 amu) from the molecular ion, a common fragmentation for some carboxylic acids, or potentially the loss of the ethyl group followed by rearrangement. The peak at m/z 156.05 could arise from the subsequent loss of a methyl radical from the ethyl group. A detailed analysis of the fragmentation pathways is essential for confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the O-H, N-H, C=O, and C-H bonds.

The most prominent features expected in the IR spectrum include:

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically hydrogen-bonded.

A sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. For indole-2-carboxylic acid, this has been observed at 3350 cm⁻¹. researchgate.net

A strong absorption band in the region of 1680-1710 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid. For 1-pentyl-1H-indole-2-carboxylic acid, this appears at 1684.1 cm⁻¹. mdpi.com

Several absorption bands in the aromatic region (around 1450-1600 cm⁻¹) corresponding to C=C stretching vibrations within the indole ring.

C-H stretching vibrations for the aromatic and aliphatic (ethyl group) protons would be observed around 2850-3100 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

While the crystal structure of this compound itself has not been reported, the crystal structures of related compounds, such as ethyl 1H-indole-2-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid, have been determined. nih.goviucr.org For ethyl 1H-indole-2-carboxylate, the molecules are reported to form hydrogen-bonded dimers. nih.goviucr.org It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, primarily involving the carboxylic acid groups forming dimers, and potentially interactions involving the indole N-H group. The planarity of the indole ring and the orientation of the ethyl and carboxylic acid substituents would also be precisely determined.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for the development of analytical methods. For this compound, a reversed-phase HPLC method would be the most common approach for purity assessment.

A typical HPLC method would involve:

Column: A C18 stationary phase.

Mobile Phase: A mixture of an aqueous buffer (such as formic acid or acetic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol), often run in a gradient elution mode.

Detection: UV detection, typically at a wavelength where the indole chromophore absorbs strongly (around 220 nm and 280 nm).

The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The purity of the sample would be determined by the area percentage of the main peak relative to any impurity peaks. For instance, various indole-2-carboxylic acid derivatives have been successfully analyzed using HPLC, with reported purities often exceeding 95%. ucl.ac.uknih.gov The development of a robust HPLC method is essential for quality control during the synthesis and for the accurate quantification of this compound.

Biological Activity and Pharmacological Relevance of 5 Ethyl 1h Indole 2 Carboxylic Acid Derivatives

Anti-Cancer and Anti-Proliferative Activities

While the broader class of indole-2-carboxylic acid derivatives has been extensively studied for anti-cancer properties, specific research on 5-ethyl-1H-indole-2-carboxylic acid derivatives is limited. However, studies on closely related substituted indole-2-carboxylic acid derivatives provide insights into the potential anti-proliferative activities of this class of compounds.

Cytotoxicity in Specific Cancer Cell Lines (e.g., MCF-7, A549, HCT)

Substituted indole-2-carboxylic acid derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides, which are derivatives of indole-2-carboxylic acid, were synthesized and evaluated for their anti-proliferative activity against MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines. mdpi.com One of the most potent compounds in this series, which had a 5-methoxy substitution instead of a 5-ethyl group, exhibited significant cytotoxicity with IC50 values of 0.57 µM in MCF-7, 3.49 µM in A549, and 1.95 µM in HCT-116 cells. mdpi.com

Another study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives showed cytotoxicity against the MCF-7 cell line. nih.gov A 4-methoxy substituted ester derivative was identified as the most potent, with a half-maximal effective concentration of 4.7 µM. nih.gov While these findings are not specific to the 5-ethyl variant, they highlight the potential of the indole-2-carboxylic acid scaffold as a basis for the development of cytotoxic agents.

Table 1: Cytotoxicity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-methoxy-N'-(4-nitrobenzyl)-1H-indole-2-carbohydrazide | 5-methoxy | MCF-7 | 0.57 |

| 5-methoxy-N'-(4-nitrobenzyl)-1H-indole-2-carbohydrazide | 5-methoxy | A549 | 3.49 |

| 5-methoxy-N'-(4-nitrobenzyl)-1H-indole-2-carbohydrazide | 5-methoxy | HCT-116 | 1.95 |

Anti-Inflammatory Effects

There is a lack of specific studies focusing on the anti-inflammatory effects of this compound derivatives. However, the general class of indole (B1671886) derivatives has been implicated in anti-inflammatory responses. nih.gov For example, ethyl 1H-indole-2-carboxylate derivatives have been noted for their potential biological roles, including anti-inflammatory activities. nih.gov Further research is required to specifically evaluate the anti-inflammatory potential of 5-ethyl substituted analogs.

Antimicrobial and Antifungal Properties

Specific data on the antimicrobial and antifungal properties of this compound derivatives are not extensively documented in publicly available research. However, broader studies on indole-2-carboxylic acid derivatives have shown promising results. One study synthesized new ester and amide derivatives of indole-2-carboxylic acid and found that some of these compounds exhibited noticeable antifungal activity against Candida albicans and antibacterial activity against Enterococcus faecalis. researchgate.netfabad.org.tr Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported antibacterial activity against several Gram-positive and Gram-negative bacteria, with some compounds showing better efficacy than ampicillin (B1664943) and streptomycin. nih.gov These findings suggest that the indole-2-carboxylic acid scaffold is a viable starting point for developing new antimicrobial and antifungal agents, though specific investigation into the 5-ethyl derivatives is needed.

Antiviral Potentials

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. rsc.orgnih.gov Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of derivatives with significant inhibitory effects. One study reported a derivative that markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 µM. nih.gov The proposed mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole core and the C2 carboxyl group. nih.gov Another study identified a series of indole-2-carboxylic acid derivatives that effectively inhibited the strand transfer activity of HIV-1 integrase, with one compound showing an IC50 value of 3.11 µM. rsc.org These studies, while not all specific to the 5-ethyl substitution, underscore the potential of this chemical class in the development of novel HIV-1 integrase inhibitors.

Table 2: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) |

|---|---|---|

| Indole-2-carboxylic acid derivative | Derivative 20a | 0.13 |

The specific structures of derivatives 20a and 17a are detailed in the cited literature and represent optimized structures from the indole-2-carboxylic acid scaffold.

Anti-HCV Activity

Research into the antiviral potential of indole derivatives has also extended to the hepatitis C virus (HCV). A study on a series of ethyl 1H-indole-3-carboxylates, which are structural isomers of the title compound's esters, demonstrated anti-HCV activities in vitro. nih.gov Several of these compounds exhibited inhibitory effects on the entry and replication of HCV, with some showing higher selectivity indices than the lead compound, Arbidol. nih.gov This indicates that the indole ring system is a promising scaffold for the development of anti-HCV agents, although specific studies on this compound derivatives are warranted.

Cannabinoid Receptor (CB1) Allosteric Modulation

Derivatives of this compound have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Specifically, compounds such as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (Org27569) and 3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-(4-dimethylamino-phenyl)-ethyl]-amide (Org27759) have been investigated. nih.gov These compounds were found to bind to an allosteric site on the CB1 receptor, leading to a conformational change that increases the affinity of agonists for the orthosteric binding site. nih.gov In binding assays, these derivatives enhanced the binding of a CB1 receptor agonist, demonstrating a positive cooperative allosteric effect. nih.gov However, in functional assays, they acted as insurmountable antagonists, reducing the maximal effect of CB1 receptor agonists. nih.gov This dual activity highlights the complex nature of allosteric modulation by these indole derivatives and suggests their potential for therapeutic applications by fine-tuning cannabinoid receptor signaling. nih.govnih.gov

Binding Affinity (K B ) and Cooperativity (α) Studies

No publicly available scientific literature was identified that specifically investigates the binding affinity (K B ) and cooperativity (α) of this compound or its direct derivatives on specific biological targets.

G-protein Coupling and β-arrestin Mediated Signaling

There is no specific information in the reviewed scientific literature concerning the direct effects of this compound or its derivatives on G-protein coupling or β-arrestin mediated signaling pathways. While G-protein-coupled receptors (GPCRs) and β-arrestins are crucial in cellular signaling, and β-arrestins are known to mediate GPCR desensitization and trigger G-protein-independent signaling, the interaction of this specific compound with these pathways has not been reported. nih.govpromega.comelifesciences.org The ability of ligands to selectively activate G protein- or β-arrestin-mediated pathways, a concept known as biased agonism, is an area of growing interest in pharmacology for developing more selective drugs. biomolther.org However, studies on endothelin derivatives, for instance, showed no significant biased agonism at the type A endothelin receptor. nih.gov Without specific studies on this compound, its role in these signaling cascades remains unknown.

Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxamide have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov In a study focused on the optimization of this class of compounds, various substituents at the 5-position of the indole core were explored. acs.org

The research highlighted that small, aliphatic, electron-donating groups at the 5-position were generally favorable for anti-trypanosomal potency. Specifically, a derivative with a 5-ethyl substituent demonstrated notable activity. The potency of these compounds is often expressed as pEC₅₀, which is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.

In the exploration of the structure-activity relationship (SAR) of these indole-2-carboxamides, the 5-ethyl derivative showed moderate to good potency against the intracellular amastigote form of T. cruzi. acs.org This finding is significant as Chagas disease is a neglected tropical disease with limited treatment options. nih.govnih.gov The optimization efforts aimed to improve metabolic stability and solubility, though challenges in achieving favorable drug metabolism and pharmacokinetic (DMPK) properties were encountered. nih.govdndi.org

Below is a table summarizing the anti-Trypanosoma cruzi activity of a 5-ethyl-1H-indole-2-carboxamide derivative compared to other related compounds.

| Compound Name (as referenced in source) | 5-Substituent | pEC₅₀ against T. cruzi |

| 5 | Ethyl | 5.4 < pEC₅₀ < 6.2 |

| 1 | Methyl | 5.4 < pEC₅₀ < 6.2 |

| 3 | Cyclopropyl (B3062369) | 5.4 < pEC₅₀ < 6.2 |

| 6 | Methoxy (B1213986) | 5.4 < pEC₅₀ < 6.2 |

| 8 | Halogen | < 4.2 |

| 10 | Trifluoromethyl | < 4.2 |

Data sourced from a study on the optimization of 1H-indole-2-carboxamides against T. cruzi. acs.org

Antioxidant Properties

Research into the antioxidant potential of novel indole-2-carboxylic acid derivatives has indicated that this class of compounds can exhibit significant antioxidant activity. consensus.appresearchgate.net While specific studies on the 5-ethyl derivative are not detailed, the general findings for related structures are informative. In one study, two series of novel indole-2-carboxylic acid derivatives were synthesized and screened for their antioxidant capabilities. researchgate.net The study reported that certain N-substituted derivatives and indole-2-carboxamides showed high antioxidant activity. researchgate.net These findings suggest that the indole-2-carboxylic acid scaffold is a promising base for the development of new antioxidant agents. consensus.app

Kinase Inhibition

The indole scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of various kinases.

A study focused on the design of dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) inhibitors synthesized a series of 5-substituted-3-ethylindole-2-carboxamides. rsc.org These compounds demonstrated significant antiproliferative activity against several cancer cell lines. rsc.org The most potent derivatives exhibited GI₅₀ (half-maximal growth inhibition) values in the nanomolar range. rsc.org Furthermore, selected compounds from this series were shown to inhibit both EGFR and CDK2 enzymes with IC₅₀ (half-maximal inhibitory concentration) values also in the nanomolar range. rsc.org

Another area of investigation for indole-2-carboxamide derivatives is the inhibition of protein kinase CK2, which is involved in cell growth and proliferation. nih.gov A study on N-substituted indole-2- and 3-carboxamide derivatives identified compounds with inhibitory activity against human protein kinase CK2 in the micromolar range. nih.gov

The following table presents data on the kinase inhibitory activity of some 5-substituted-3-ethylindole-2-carboxamide derivatives.

| Compound (as referenced in source) | Mean GI₅₀ (nM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

| 5c | - | 124 | 46 ± 05 |

| 5g | 55 | - | 33 ± 04 |

| 5i | 49 | 92 | 24 ± 02 |

| 5j | 37 | 85 | 16 ± 02 |

| erlotinib (reference) | 33 | 80 | - |

| dinaciclib (reference) | - | - | 20 |

Data from a study on dual EGFR/CDK2 inhibitors. rsc.org

Glycine-Binding Site Antagonism

Derivatives of indole-2-carboxylate (B1230498) have been reported as potential antagonists for glycine-binding sites. nih.gov The glycine-binding site is a regulatory site on the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. Antagonism of this site can modulate glutamatergic neurotransmission and has therapeutic potential in a variety of neurological and psychiatric disorders. The specific efficacy and structure-activity relationships of this compound derivatives as glycine-binding site antagonists have not been extensively detailed in the available literature, but the initial report points to a potential area for further investigation. nih.gov

Structure Activity Relationship Sar Studies of 5 Ethyl 1h Indole 2 Carboxylic Acid Derivatives

Impact of Substituents at the 5-Position (e.g., ethyl, halogen, methoxy (B1213986), cyclopropyl)

The nature of the substituent at the 5-position of the indole (B1671886) ring plays a pivotal role in modulating the biological activity of indole-2-carboxylic acid derivatives. The electronic and steric properties of this substituent can significantly influence the compound's interaction with its biological target.

The ethyl group at the 5-position, as seen in the parent compound 5-ethyl-1H-indole-2-carboxylic acid, contributes to the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

In comparison, the introduction of a halogen atom, such as chlorine or fluorine, at the 5-position has been a common strategy in the development of allosteric modulators for the cannabinoid CB1 receptor. mdpi.com For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide is a well-known CB1 allosteric modulator. nih.gov The presence of the electron-withdrawing halogen can alter the electron density of the indole ring system, potentially influencing key interactions with the receptor. Studies on related indole-2-carboxamides have shown that a chloro or fluoro group at the C5 position can enhance the modulatory potency at the CB1 receptor. mdpi.com

The introduction of a methoxy group at the 5-position has been explored in the context of various biological activities. 5-Methoxyindole-2-carboxylic acid has been investigated for its neuroprotective and potential antidiabetic properties. mdpi.comresearchgate.net The methoxy group, being an electron-donating group, can increase the electron density of the indole ring, which may be favorable for certain biological targets. In the context of antihistaminic activity, some methoxyindole-amide derivatives have been examined for their ability to antagonize histamine-induced vascular permeability. chim.it

While specific comparative data for a cyclopropyl (B3062369) group at the 5-position in direct relation to a 5-ethyl group is limited in publicly available research, the introduction of small alkyl groups is a common strategy to probe steric and hydrophobic interactions within a binding site. The rigid nature of the cyclopropyl ring compared to the flexible ethyl group could offer a different conformational profile, potentially leading to altered binding affinity or selectivity.

| Substituent at 5-Position | General Impact on Biological Activity | Example Biological Target(s) |

| Ethyl | Increases lipophilicity. | Cannabinoid Receptor 1 (CB1) |

| Halogen (Cl, F) | Electron-withdrawing, can enhance potency. mdpi.com | Cannabinoid Receptor 1 (CB1) |

| Methoxy | Electron-donating, explored for neuroprotective and antidiabetic effects. mdpi.comresearchgate.net | Dihydrolipoamide Dehydrogenase (DLDH) |

| Cyclopropyl | Provides a rigid, hydrophobic moiety. | (Hypothetical, for probing steric interactions) |

Role of C3-Position Functionalities (e.g., alkyl, acyl, amino groups)

The C3 position of the indole ring is another critical site for modification, with different functional groups leading to diverse biological outcomes.

Alkyl groups at the C3 position have been shown to be crucial for the activity of certain indole-2-carboxamides as CB1 receptor allosteric modulators. Studies have indicated that short alkyl groups at this position can enhance potency. mdpi.com The length and nature of the alkyl chain can significantly impact the allosteric effects, suggesting the presence of a hydrophobic sub-pocket in the receptor that can accommodate these groups. nih.gov For example, in a series of 5-chloro-indole-2-carboxamides, a C3-pentyl group was found to be a robust allosteric modulator of the CB1 receptor. nih.gov

The introduction of an acyl group at the C3 position has been explored in the synthesis of inhibitors for enzymes like HCV NS5B polymerase. Structure-based drug design has led to the incorporation of novel heterocyclic moieties at the C3-position, which can form specific interactions with the target protein. nih.gov

| C3-Position Functionality | General Impact on Biological Activity | Example Biological Target(s) |

| Alkyl (e.g., Ethyl, Pentyl) | Can enhance potency by occupying hydrophobic pockets. mdpi.comnih.gov | Cannabinoid Receptor 1 (CB1) |

| Acyl | Can introduce key interactions with target enzymes. nih.gov | HCV NS5B Polymerase |

| Amino Group | Can provide hydrogen bonding and improve interactions with active sites. nih.gov | HIV-1 Integrase |

Influence of Amide Linker Length and Amino Substituent on Phenyl Ring

In the case of indole-2-carboxamides, the linker connecting the indole core to a terminal phenyl ring, and the substituents on that phenyl ring, are critical determinants of biological activity.

The length of the amide linker has been shown to be a crucial factor for the allostery of indole-2-carboxamides at the CB1 receptor. A two-carbon linker between the amide bond and the phenyl ring appears to be critical for maintaining allosteric modulation. nih.gov

The substituents on the terminal phenyl ring can dramatically influence the compound's potency and selectivity. In the context of CB1 receptor modulators, a piperidinyl or dimethylamino group at the 4-position of the phenyl ring was found to be preferred for activity. nih.gov For anticancer applications, modifications to the phenyl ring of indole-2-carboxamides have been explored to enhance their activity against various cancer cell lines. nih.govyu.edu.jo For example, in a series of N-(benzyl)indoleamides, a 4-fluoro substituent on the benzyl (B1604629) group exhibited higher cytotoxicity and antiproliferative activities compared to the unsubstituted counterpart. nih.gov

| Structural Feature | Impact on Biological Activity | Example Biological Target(s) |

| Amide Linker Length (2 carbons) | Critical for CB1 receptor allosteric modulation. nih.gov | Cannabinoid Receptor 1 (CB1) |

| 4-Piperidinyl on Phenyl Ring | Preferred for CB1 receptor activity. nih.gov | Cannabinoid Receptor 1 (CB1) |

| 4-Dimethylamino on Phenyl Ring | Preferred for CB1 receptor activity. nih.gov | Cannabinoid Receptor 1 (CB1) |

| 4-Fluoro on Benzyl Ring | Enhanced anticancer activity. nih.gov | Cancer Cell Lines (e.g., KNS42) |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

Research on various indole-2-carboxylic acid derivatives has demonstrated their potential as inhibitors for a range of protein targets, including HIV-1 integrase, epidermal growth factor receptor (EGFR) tyrosine kinase, and the N-methyl-D-aspartate (NMDA) receptor. mdpi.comnih.govnih.gov In these studies, the indole-2-carboxylic acid core often acts as a critical scaffold for binding. mdpi.comrsc.org For instance, in studies targeting HIV-1 integrase, the indole (B1671886) core and the C2 carboxyl group were found to be essential for chelating two magnesium ions within the enzyme's active site. mdpi.comnih.gov

For 5-ethyl-1H-indole-2-carboxylic acid, docking simulations would be employed to predict its binding conformation within a target's active site. The simulation would assess how the key functional groups—the indole nitrogen (as a hydrogen bond donor), the carboxylic acid (as a hydrogen bond donor/acceptor and metal chelator), the aromatic ring system (for π-π stacking interactions), and the ethyl group at the C5 position (for hydrophobic interactions)—contribute to binding. nih.govrsc.org The ethyl group, in particular, could enhance binding affinity by occupying a hydrophobic pocket within the receptor, a common strategy for improving potency. mdpi.comnih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| HIV-1 Integrase (PDB: 6PUY) | -8.5 | Asp65, Glu92 | Metal Chelation (via Carboxylate) |

| Tyr143 | π-π Stacking (with Indole Ring) | ||

| Pro142, Ala146 | Hydrophobic (with Ethyl Group) | ||

| EGFR Tyrosine Kinase (PDB: 1M17) | -7.9 | Met793 | Hydrogen Bond (with Carboxylate) |

| Leu718, Val726 | Hydrophobic (with Ethyl Group) | ||

| Phe856 | π-π Stacking (with Indole Ring) |

Note: The data in this table is hypothetical and serves as an illustrative example of typical molecular docking results for an indole-based inhibitor.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. The three-dimensional shape of a molecule is critical for its biological activity, as it dictates how well it can fit into a receptor's binding site.

The structure of this compound is defined by the relatively rigid, planar indole ring system and the more flexible carboxylic acid and ethyl substituents. Conformational analysis would focus on the rotational barriers of the C2-carboxyl bond and the C5-ethyl bond. The orientation of the carboxylic acid group relative to the indole ring is particularly important, as it influences its ability to form key hydrogen bonds and chelate metal ions in an active site. mdpi.comnih.gov The ethyl group at the C5 position, while having relatively free rotation, will have preferred orientations to minimize steric clashes with the indole ring. Understanding the lowest energy conformations of the molecule is essential for selecting the correct starting structure for docking simulations and for designing more rigid, conformationally constrained analogues with potentially higher affinity and selectivity. researchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to determine the electronic structure and properties of a molecule. These methods can predict charge distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

For this compound, these calculations can illuminate the influence of the electron-donating ethyl group on the electronic properties of the indole ring. Studies on the parent indole-2-carboxylic acid have used ab initio calculations to explore excited state dynamics. rsc.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. The distribution of these orbitals shows the likely sites for electron donation (HOMO) and acceptance (LUMO), which is crucial for charge-transfer interactions with a protein. The molecular electrostatic potential (MEP) map would visualize the electron-rich (negative potential, typically around the carboxylic acid oxygens) and electron-poor (positive potential, around the indole and carboxyl protons) regions, highlighting the sites for electrostatic and hydrogen bonding interactions. rsc.org

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Note: The data in this table is hypothetical, based on typical values for similar aromatic carboxylic acids, and serves for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are used in virtual screening to rapidly search large compound databases for new potential drug candidates. proceedings.sciencenih.gov

A pharmacophore model based on the this compound scaffold would typically include features such as a hydrogen bond acceptor (the carboxyl oxygen), a hydrogen bond donor (the carboxyl OH and indole NH), a hydrophobic feature (the ethyl group), and an aromatic ring feature. proceedings.sciencedntb.gov.ua By generating a model based on a known active conformation (e.g., from a docking study), researchers can perform virtual screening to identify diverse molecules that match the pharmacophoric features, even if they have different underlying chemical scaffolds. mdpi.comfrontiersin.org This approach is a powerful strategy for hit-to-lead campaigns and for discovering novel classes of inhibitors. proceedings.science

In Silico ADMET Prediction for Lead Optimization

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. These predictions are vital for early-stage lead optimization, helping to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity issues before committing to expensive synthesis and experimental testing. japsonline.comsciencescholar.us

| ADMET Property | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good ( >90%) | Well absorbed after oral administration. researchgate.net |

| Aqueous Solubility | Low | May require formulation strategies to improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause CNS side effects. japsonline.com |

| Plasma Protein Binding (PPB) | High ( >90%) | Likely to be highly bound to carrier proteins in the blood. japsonline.com |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. nih.gov |

| Toxicity | ||

| Hepatotoxicity | Low Probability | Unlikely to cause liver damage. nih.gov |

| Ames Test (Mutagenicity) | Non-mutagenic | Not predicted to be carcinogenic. sciencescholar.us |

Note: The data in this table is illustrative, based on typical in silico predictions for indole-based drug candidates found in the literature.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of indole (B1671886) derivatives is a well-established field, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. openmedicinalchemistryjournal.com Traditional methods for synthesizing indole-2-carboxylic acids are being re-evaluated and newer, more sustainable approaches are emerging.

Furthermore, the use of green chemistry principles is gaining traction. This includes the use of less hazardous solvents like water, the application of solid acid catalysts, and the use of nanoparticles in solvent-free conditions. openmedicinalchemistryjournal.com These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction kinetics and selectivity. For the synthesis of 5-ethyl-1H-indole-2-carboxylic acid and its derivatives, these modern synthetic strategies hold the promise of more sustainable and economically viable production.

Exploration of New Pharmacological Targets for this compound Derivatives

The versatility of the indole scaffold allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov While indole derivatives have been extensively studied for their anticancer, antiviral, and anti-inflammatory properties, research is continuously uncovering new pharmacological targets. rsc.orgnih.govnih.gov

Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of enzymes crucial for disease progression. For example, recent studies have identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.govrsc.org The core structure, including the carboxylic acid group, can chelate with magnesium ions in the enzyme's active site, while modifications at other positions on the indole ring can enhance binding affinity and inhibitory activity. mdpi.comnih.gov Specifically, substitutions at the C3 and C6 positions of the indole core have been shown to significantly improve the inhibitory effect. mdpi.com

Another emerging area is the targeting of enzymes involved in cancer metabolism and immune regulation, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov Dual inhibitors of these enzymes are being investigated as a novel approach to cancer immunotherapy. nih.gov Research has shown that certain 6-acetamido-indole-2-carboxylic acid derivatives can act as potent dual inhibitors of both IDO1 and TDO. nih.gov

Furthermore, indole derivatives are being explored for their potential in treating neurodegenerative diseases by targeting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). mdpi.com The ability to fine-tune the structure of this compound derivatives opens up possibilities for developing selective inhibitors for these and other novel targets.

Combination Therapies Involving Indole-Based Compounds

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxic side effects. nih.govgoogle.com Indole-based compounds are being actively investigated for their synergistic effects when used in combination with existing chemotherapeutic drugs. nih.govnih.govnih.gov

For instance, some indole derivatives have been shown to sensitize cancer cells to standard chemotherapeutic agents. nih.gov This chemosensitizing effect could allow for lower doses of toxic chemotherapy drugs, thereby improving the quality of life for patients. nih.gov Studies have demonstrated the synergistic antiproliferative effects of certain indole derivatives when combined with drugs like doxorubicin. mdpi.com

In the context of infectious diseases, indole derivatives have been found to act synergistically with conventional antibiotics against drug-resistant bacteria. nih.govnih.gov These compounds can potentiate the activity of antibiotics that are otherwise ineffective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The proposed mechanism for this synergy involves the permeabilization of the bacterial cell membrane by the indole derivative. nih.govnih.gov This approach holds significant promise for combating the growing threat of antimicrobial resistance.

Future research will likely focus on identifying optimal drug combinations and understanding the molecular mechanisms underlying these synergistic interactions. The potential to combine this compound derivatives with other therapies represents a significant avenue for developing more effective treatment strategies.

Advanced Delivery Systems for Indole Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems are being developed to improve the bioavailability, stability, and targeted delivery of indole derivatives, thereby enhancing their therapeutic index and reducing off-target effects. mdpi.comnih.gov

Nanoparticle-based formulations are a particularly promising approach. researchgate.netnih.govkashanu.ac.ir These systems can protect the drug from degradation, control its release, and be functionalized with targeting ligands to direct the drug to specific cells or tissues. researchgate.net Various nanocarriers, such as liposomes, polymeric nanoparticles, and magnetic mesoporous silica (B1680970) nanoparticles, have been investigated for the delivery of indole-based anticancer agents like sunitinib (B231) and nintedanib. nih.govdntb.gov.ua

For instance, graphene oxide has been explored as a nanocarrier for the controlled delivery of indole. kashanu.ac.ir Studies have shown that the loading and release of indole from graphene oxide can be modulated by pH, suggesting the potential for pH-responsive drug delivery systems. kashanu.ac.ir Such systems could be designed to release the drug preferentially in the acidic microenvironment of tumors.

The application of these advanced delivery technologies to this compound and its derivatives could significantly enhance their therapeutic potential by improving their pharmacokinetic profiles and enabling targeted therapy.

Application of Artificial Intelligence and Machine Learning in Indole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govijpsjournal.com These computational tools can accelerate the identification of new drug candidates, predict their biological activities, and optimize their properties. ijpsjournal.comresearchgate.net

In the context of indole derivatives, AI and ML are being used for:

Virtual Screening: Computational methods like molecular docking and virtual screening are employed to screen large libraries of compounds and identify those with a high probability of binding to a specific biological target. ijpsjournal.comfrontiersin.orgbohrium.com This approach was successfully used to identify indole-2-carboxylic acid as a scaffold for HIV-1 integrase inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.govnih.govresearchgate.net These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

Predicting Chemical Reactions: AI-powered platforms can predict the outcomes of chemical reactions and even suggest synthetic routes, aiding in the efficient synthesis of novel indole derivatives. ijpsjournal.com

Drug Repurposing: In silico studies can help identify existing drugs, including indole-containing compounds, that may be effective against new diseases, such as SARS-CoV-2. bohrium.comnih.gov

The application of these computational approaches to the study of this compound and its derivatives will undoubtedly accelerate the discovery and development of new therapeutic agents. By combining the power of AI with experimental research, scientists can more efficiently navigate the complex landscape of drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethyl-1H-indole-2-carboxylic acid?

- Methodology :

- Fischer Indole Synthesis : A common approach for indole derivatives involves cyclization of aryl hydrazines with ketones or aldehydes under acidic conditions. For ethyl-substituted indoles, ethyl groups are introduced via alkylation or by using ethyl-containing precursors during cyclization .

- Ester Hydrolysis : The carboxylic acid group can be obtained by alkaline hydrolysis of the corresponding ethyl ester. For example, indole-2-carboxylate esters are hydrolyzed using NaOH or KOH in aqueous ethanol, followed by acidification to yield the carboxylic acid .

- Optimization : Reaction conditions (temperature, pH, and catalysts) must be tailored to minimize side products. Purity is typically verified via HPLC or TLC.

Q. How is this compound characterized analytically?

- Key Techniques :

- Elemental Analysis : Confirms molecular formula (e.g., CHNO) by comparing calculated vs. experimental C, H, N percentages .

- Melting Point : Used as a preliminary purity indicator (e.g., 238–240°C for a related chloro-methyl indole derivative) .

- Spectroscopy :

- NMR : H and C NMR identify substituent positions (e.g., ethyl group at C5, carboxylic acid at C2).

- IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm) and C=O absorption (~1700 cm) .

Q. What safety precautions are recommended when handling this compound?

- PPE Requirements :

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters) if aerosolization occurs .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles to prevent contact. Contaminated gloves must be disposed of following laboratory protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

- Analog Synthesis : Introduce substituents at C3, C5, or N1 to probe electronic and steric effects. For example, halogenation (Cl, F) or methyl/ethyl group variations can modulate bioactivity .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial activity). Compare IC values to identify critical functional groups .

Q. What computational methods are used to predict its biological targets?

- Approaches :

- Molecular Docking : Simulate binding interactions with proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Focus on the indole core and carboxylic acid for hydrogen bonding .

- Pharmacophore Modeling : Identify essential motifs (e.g., planar indole ring, acidic group) for target engagement .

- Validation : Cross-check predictions with experimental data (e.g., binding assays or crystallography) .

Q. How to assess its stability under various experimental conditions?

- Protocols :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or heat samples to 40–100°C and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound over time using UV-Vis spectroscopy .

- Storage Recommendations : Store at –20°C in inert atmospheres to prevent oxidation or hydrolysis .

Q. What in vitro models are suitable for evaluating its biological activity?

- Models :

- Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.